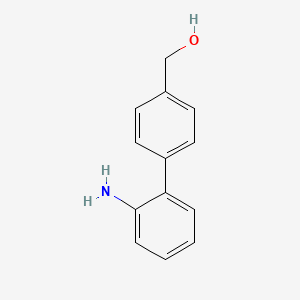

4-(2-Aminophenyl)benzyl alcohol

Description

Significance of Aryl-Substituted Benzyl (B1604629) Alcohols in Chemical Synthesis

Aryl-substituted benzyl alcohols are valuable intermediates in organic synthesis. The hydroxyl group can be readily transformed into a wide range of other functional groups, or it can be used to introduce the entire benzyl moiety into a larger molecule. The synthesis of these alcohols can be achieved through various methods, including the 1,2-addition of arylboronic acids to aldehydes. chemicalbook.com Furthermore, modern catalytic systems, such as those employing nickel or cobalt, have enabled the asymmetric synthesis of chiral benzyl alcohols under mild conditions. chemicalbook.com The direct functionalization of benzyl alcohols through transition metal-catalyzed C–O bond activation has also emerged as a powerful strategy, allowing for their conversion into a variety of other functionalities. researchgate.net

Role of Aromatic Amines in Complex Molecular Architectures

Aromatic amines are fundamental building blocks in the synthesis of a vast number of complex molecules, including pharmaceuticals, dyes, and polymers. guidechem.comchemicalbook.com The amino group can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor to a diazonium salt, which can then be converted into a wide array of other substituents. The presence of an amino group can significantly influence the electronic properties of an aromatic system, which is a key consideration in the design of functional materials. sigmaaldrich.com For example, 2-aminobenzyl alcohol is a precursor in the synthesis of N-heterocycles like quinolines and quinazolines. researchgate.net

Overview of Synthetic Challenges for Hindered Biphenyl-like Structures

The synthesis of biphenyl (B1667301) and its derivatives is a central theme in organic chemistry. chemicalbook.com However, the construction of sterically hindered biphenyls, particularly those with multiple ortho-substituents, presents significant challenges. The steric bulk around the biaryl bond can impede bond formation and lead to low reaction yields. Classical methods like the Ullmann coupling have been used, but modern cross-coupling reactions, such as the Suzuki coupling, often provide higher yields and greater functional group tolerance for these challenging substrates. hymasynthesis.com The development of specialized catalysts and ligands has been crucial in overcoming the steric hindrance associated with these transformations. hymasynthesis.com For some highly substituted biphenyls, the rotation around the aryl-aryl single bond is restricted, leading to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, isolable stereoisomers. google.com

Contextualization within Modern Organic Synthesis Paradigms

The synthesis of complex molecules like 4-(2-Aminophenyl)benzyl alcohol is increasingly guided by the principles of modern organic synthesis, which emphasize efficiency, selectivity, and sustainability. The development of catalytic reactions that proceed with high atom economy and minimize the generation of waste is a major focus. Furthermore, the use of automated synthesis platforms and computational modeling is transforming how chemists design and execute synthetic routes. The pursuit of novel biphenyl structures is also driven by their potential applications in materials science, where the controlled arrangement of aromatic units can lead to materials with unique electronic and photophysical properties.

Physicochemical Properties

| Property | This compound | 4-Aminobenzyl alcohol | 2-Aminobenzyl alcohol |

| Molecular Formula | C₁₃H₁₃NO | C₇H₉NO hymasynthesis.com | C₇H₉NO chemicalbook.com |

| Molecular Weight | 199.25 g/mol | 123.15 g/mol hymasynthesis.com | 123.15 g/mol chemicalbook.com |

| Appearance | Data Not Available | Yellow to brown crystalline powder chemicalbook.com | Beige to gray-brown crystalline powder chemicalbook.com |

| Melting Point | Data Not Available | 60-65 °C hymasynthesis.com | 81-83 °C chemicalbook.com |

| Boiling Point | Data Not Available | 171 °C at 11 mmHg chemicalbook.com | 162 °C at 15 mmHg chemicalbook.com |

| Solubility | Data Not Available | Partially soluble in water; soluble in alcohol, ether, and benzene (B151609). chemicalbook.com | Very soluble in water. chemicalbook.com |

| CAS Number | Data Not Available | 623-04-1 hymasynthesis.com | 5344-90-1 chemicalbook.com |

Research Findings and Synthetic Approaches

As there is no specific literature detailing the synthesis of this compound, a discussion of its synthesis must be approached from a retrospective analysis, considering the formation of the biphenyl core and the introduction of the functional groups.

A plausible synthetic route would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, to form the central carbon-carbon bond of the biphenyl structure. For instance, a Suzuki coupling could be envisioned between a protected 2-aminophenylboronic acid derivative and a suitably substituted 4-halobenzyl alcohol. The protection of the amino and hydroxyl groups would be crucial to prevent undesired side reactions.

The synthesis of the necessary building blocks, such as aminophenylboronic acids and halobenzyl alcohols, is well-established. 4-Aminobenzyl alcohol itself can be prepared by the reduction of 4-nitrobenzyl alcohol using reagents like hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. Similarly, 2-aminobenzyl alcohol can be synthesized through various reduction methods. researchgate.net

The key challenge in the synthesis of this compound would be managing the steric hindrance arising from the ortho-substituent on one of the phenyl rings. The choice of catalyst, ligand, and reaction conditions would be critical to achieving a successful coupling and obtaining the desired product in a reasonable yield.

Structure

2D Structure

3D Structure

Properties

CAS No. |

873056-45-2 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

[4-(2-aminophenyl)phenyl]methanol |

InChI |

InChI=1S/C13H13NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-8,15H,9,14H2 |

InChI Key |

AIUDVJQTIVXWAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 2 Aminophenyl Benzyl Alcohol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 4-(2-aminophenyl)benzyl alcohol is located at a benzylic position, which significantly influences its reactivity. The proximity to the phenyl ring enhances the stability of reaction intermediates, such as carbocations or radicals, through resonance delocalization. pearson.comlibretexts.org

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(2-aminophenyl)benzaldehyde, or the carboxylic acid, 4-(2-aminophenyl)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild and selective oxidizing agents are required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the amino group. A copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant has been shown to be effective for the chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes at room temperature. nih.gov This method is notable for its mild conditions and for not affecting other oxidizable groups like the amino functionality. nih.gov Another approach involves the use of Eosin Y as a metal-free photocatalyst with molecular oxygen, which also demonstrates high selectivity for the oxidation of benzyl (B1604629) alcohols to aldehydes. organic-chemistry.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, will typically oxidize the benzylic alcohol directly to the carboxylic acid. chemistrysteps.comchemistry.coach It is crucial that the benzylic position has at least one hydrogen for this oxidation to occur. chemistry.coach Photo-oxidation using air or oxygen without an external catalyst has also been reported for the conversion of aromatic alcohols to carboxylic acids. nih.gov

| Product | Reagents and Conditions | Selectivity |

| 4-(2-Aminophenyl)benzaldehyde | CuI/TEMPO, O₂, room temperature | High for aldehyde |

| 4-(2-Aminophenyl)benzaldehyde | Eosin Y, O₂, blue LED irradiation | High for aldehyde |

| 4-(2-Aminophenyl)benzoic acid | KMnO₄ or Na₂Cr₂O₇, H⁺, heat | High for carboxylic acid |

| 4-(2-Aminophenyl)benzoic acid | Air/O₂, photo-oxidation | High for carboxylic acid |

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction, often catalyzed by an acid, proceeds via the Fischer esterification mechanism. youtube.com Various catalysts, including solid acid catalysts like sulfated metal-incorporated MCM-48, have been developed to enhance the efficiency of esterification of benzyl alcohol. nih.gov For instance, the reaction with acetic acid in the presence of a suitable catalyst would yield 4-(2-aminophenyl)benzyl acetate. nih.govresearchgate.net

Etherification of the benzylic alcohol can be achieved to produce ethers. Symmetrical ethers can be formed through the self-condensation of the alcohol, often catalyzed by iron(III) chloride in a green solvent like propylene (B89431) carbonate. nih.gov The synthesis of unsymmetrical ethers can be accomplished through the cross-etherification with another alcohol. For example, an iron(II) complex with a pyridine (B92270) bis-thiazoline ligand has been shown to catalyze the selective cross-etherification of benzylic alcohols with other alcohols. nih.gov Alkoxyhydrosilanes can also mediate the cross-etherification between secondary benzyl alcohols and aliphatic alcohols. nih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid catalyst (e.g., H₂SO₄), or solid acid catalyst (e.g., S-Fe-MCM-48) | 4-(2-Aminophenyl)benzyl ester |

| Symmetrical Etherification | Self-condensation | FeCl₃·6H₂O, Propylene Carbonate, 70-120 °C | Bis(4-(2-aminophenyl)benzyl) ether |

| Unsymmetrical Etherification | Another Alcohol (R'-OH) | FeCl₂·4H₂O, pyridine bis-thiazoline ligand | 4-(2-Aminophenyl)benzyl R' ether |

The hydroxyl group of the benzylic alcohol can be transformed into a good leaving group, facilitating nucleophilic substitution reactions. Protonation of the alcohol in the presence of a strong acid converts the poor leaving group (-OH) into a much better one (-OH₂⁺). pearson.com This allows for subsequent attack by a nucleophile.

The benzylic position is particularly susceptible to both Sₙ1 and Sₙ2 reactions due to the resonance stabilization of the resulting benzylic carbocation (in the case of Sₙ1) or the transition state. pearson.comlibretexts.org For primary benzylic alcohols, the Sₙ2 mechanism is often favored, involving a concerted attack by the nucleophile and departure of the leaving group. youtube.com For example, reaction with a hydrogen halide (HX) would lead to the formation of the corresponding 4-(2-aminophenyl)benzyl halide.

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine group in this compound is a versatile functional handle for a variety of chemical modifications. Its nucleophilicity allows it to react with a range of electrophiles.

The amino group can be readily acylated with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-(4-(hydroxymethyl)phenyl)phenyl)acetamide. Lipase-catalyzed acylation of amines is also a well-established method. libretexts.org

Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, direct alkylation with alkyl halides can be difficult to control and often results in over-alkylation. masterorganicchemistry.com A more controlled approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst, such as manganese or iridium complexes. nih.govliv.ac.uk This method is highly atom-efficient, with water being the only byproduct. For instance, N-alkylation with another alcohol (R'-OH) in the presence of a suitable catalyst would yield 4-(2-(N-alkylamino)phenyl)benzyl alcohol.

| Reaction Type | Reagent | Catalyst/Conditions | Product |

| Acylation | Acid Chloride (R'COCl) or Anhydride ((R'CO)₂O) | Base (e.g., pyridine) | N-(2-(4-(hydroxymethyl)phenyl)phenyl)amide |

| Alkylation | Alcohol (R'-OH) | Mn or Ir pincer complexes, base, heat | 4-(2-(N-alkylamino)phenyl)benzyl alcohol |

The primary aromatic amine can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). The resulting diazonium salt, 4-(2-(4-(hydroxymethyl)phenyl)phenyl)diazonium chloride, is a versatile intermediate that can undergo a variety of subsequent transformations.

The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles in Sandmeyer-type reactions. These transformations allow for the introduction of various substituents onto the aromatic ring, such as halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups. chemistry.coach For example, treatment of the diazonium salt with cuprous chloride (CuCl) would yield 4-(2-chlorophenyl)benzyl alcohol. A study has also mentioned the diazotization of p-aminobenzyl alcohol. umich.edu

| Reaction | Reagents and Conditions | Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | 4-(2-(4-(hydroxymethyl)phenyl)phenyl)diazonium chloride |

| Sandmeyer Reaction (Halogenation) | CuCl, CuBr, or KI | 4-(2-Halophenyl)benzyl alcohol |

| Sandmeyer Reaction (Cyanation) | CuCN | 4-(2-Cyanophenyl)benzyl alcohol |

| Hydroxylation | H₂O, heat | 4-(2-Hydroxyphenyl)benzyl alcohol |

Condensation Reactions with Carbonyl Compounds

The primary amine group in this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is fundamental in organic synthesis for creating new carbon-nitrogen double bonds. The reactivity is analogous to that of the simpler 2-aminobenzyl alcohol, which is often used as a model substrate in these transformations.

The general reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. These reactions are typically carried out under reflux in a suitable solvent like a toluene/ethanol mixture. nih.gov The resulting imine products are often stable, crystalline solids. For instance, the reaction of 2-aminobenzyl alcohol with 4-dimethylamino-trans-cinnamaldehyde yields the corresponding Schiff base, 2-[3-(4-Dimethylaminophenyl)allylideneamino]benzylalcohol, in high yield (96%). nih.gov This highlights the efficiency of Schiff base formation from the 2-aminobenzyl alcohol moiety, a reaction pathway directly applicable to this compound.

These condensation reactions are significant as the resulting Schiff bases are versatile intermediates for synthesizing more complex heterocyclic systems and can exhibit interesting photophysical properties. nih.gov

Table 1: Examples of Condensation Reactions with 2-Aminobenzyl Alcohol Derivatives This table presents data for reactions involving the closely related 2-aminobenzyl alcohol, which serves as a model for the reactivity of the amine group in this compound.

| Aldehyde Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-dimethylamino-trans-cinnamaldehyde | 2-[3-(4-Dimethylaminophenyl)allylideneamino]benzylalcohol | 96 | nih.gov |

| Various aromatic aldehydes | Substituted Schiff Bases | Not specified | researchgate.netnih.gov |

Interplay Between Amine and Alcohol Groups

The proximate positioning of the amine and alcohol functionalities, although on separate rings in the biphenyl (B1667301) system, allows for unique intramolecular interactions and transformations. This interplay is crucial for constructing complex molecular architectures, particularly heterocyclic systems.

The bifunctional nature of this compound and its derivatives makes them ideal precursors for intramolecular cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of dibenzo[b,f]azepine derivatives, a core structure in many pharmaceuticals. nih.govresearchgate.net

A key strategy involves a three-step process where a derivative of this compound, specifically an intermediate like 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol, undergoes an intramolecular Buchwald-Hartwig amination. nih.gov In this palladium-catalyzed reaction, the amino group displaces the chlorine atom on the adjacent phenyl ring, forming the central seven-membered azepine ring. This cyclization is a critical step in accessing the 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol scaffold. nih.gov

Similarly, oxidative cyclization is another pathway where the amine group can participate in ring formation. For instance, related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo a base-assisted intramolecular cyclization, accompanied by oxidation, to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.govresearchgate.net This demonstrates the propensity of the 2-aminophenyl moiety to act as an internal nucleophile to forge new heterocyclic rings.

In many transition metal-catalyzed processes, the amine and alcohol groups of this compound can act as a bidentate ligand, chelating to the metal center. This coordination can significantly influence the reactivity and selectivity of the transformation. The chelation effect can pre-organize the substrate in the metal's coordination sphere, facilitating subsequent bond-forming or bond-breaking steps.

The intramolecular Buchwald-Hartwig coupling mentioned previously is a prime example of a chelation-assisted transformation. nih.gov The initial coordination of the palladium catalyst to both the amine and the aryl halide likely precedes the C-N bond-forming reductive elimination step. This chelation holds the reactive centers in close proximity, lowering the activation energy for the cyclization.

Similarly, in reactions like the iridium-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol and allylic alcohol, the substrate is believed to coordinate to the metal center, initiating a catalytic cycle that involves dehydrogenation and subsequent condensation and cyclization steps. researchgate.net The ability of the substrate to form a stable chelate intermediate is often crucial for the efficiency and success of these catalytic transformations.

Catalytic Reactions Involving this compound as Substrate

The functional groups of this compound can be directly transformed through various catalytic methods, providing access to a range of valuable chemical entities.

This compound and its simpler analogue, 2-aminobenzyl alcohol, are versatile substrates in a variety of transition metal-catalyzed reactions. These processes often leverage the substrate as a building block for constructing more complex heterocyclic molecules.

Copper-Catalyzed Oxidation: The selective oxidation of the benzylic alcohol to the corresponding aldehyde, while leaving the amine group intact, is a challenging but important transformation. Copper(I) iodide, in the presence of TEMPO and DMAP, has been shown to effectively catalyze the aerobic oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde (B1207257) with excellent yields (up to 88%). nih.gov This chemoselective oxidation provides a key intermediate for further synthetic elaborations. nih.gov

Iron-Catalyzed Cascade Reactions: Iron catalysts can be used to construct quinazoline (B50416) derivatives from 2-aminobenzyl alcohols in a cascade reaction with benzylamines under aerobic conditions. nih.gov This process demonstrates the utility of the substrate in multicomponent reactions to build complex heterocyclic frameworks.

Iridium-Catalyzed Annulation: Iridium complexes catalyze the reaction of 2-aminobenzyl alcohols with various partners, such as allylic alcohols or ketones, to synthesize quinolines. researchgate.net These reactions proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts before being reduced again.

Table 2: Examples of Transition Metal-Catalyzed Reactions This table summarizes catalytic reactions where 2-aminobenzyl alcohol serves as a model substrate, illustrating reaction pathways applicable to this compound.

| Catalyst System | Reactant(s) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| CuI/TEMPO/DMAP | O₂ | 2-Aminobenzaldehyde | 88 | nih.gov |

| Iron catalyst | Benzylamines | 2-Arylquinazolines | Not specified | nih.gov |

| Iridium catalyst | Allylic alcohols, Ketones | Quinolines | Not specified | researchgate.net |

Beyond transition metals, organocatalytic and biocatalytic methods offer alternative, often milder and more sustainable, routes for transforming this compound.

Organocatalysis: The synthesis of imines from benzyl alcohols and amines can be achieved without any transition metal catalyst. Reactions promoted by a strong base like potassium tert-butoxide (KOtBu) under an oxygen atmosphere can facilitate the oxidation of the alcohol to an aldehyde in situ, which then condenses with an amine. nih.gov This approach avoids the use of metal catalysts and relies on a complex radical mechanism involving oxygen from the air. Amine catalysts like DIPEA or triethylamine (B128534) can also promote the acetylation of benzyl alcohol, proceeding through a ketene (B1206846) intermediate. nih.gov

Biocatalysis: Enzymes offer highly selective methods for transforming specific functional groups. Research has shown that 2-aminobenzyl alcohol can be activated in vitro by hepatic sulfotransferases in the presence of a sulfate (B86663) donor (PAPS). nih.gov This enzymatic reaction leads to the formation of 2-aminobenzyl sulfate, a metabolite capable of binding to DNA. nih.gov While this particular study focuses on metabolic activation, it demonstrates that the alcohol group is susceptible to biocatalytic transformation. Furthermore, a broader range of benzyl alcohols can be converted to their corresponding carboxylic acids via cascade reactions using alcohol dehydrogenases and aldehyde dehydrogenases, showcasing a potential biocatalytic pathway for the complete oxidation of the alcohol moiety. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 4 2 Aminophenyl Benzyl Alcohol

Design and Synthesis of Substituted 4-(2-Aminophenyl)benzyl Alcohol Derivatives

The design of derivatives typically focuses on modulating the molecule's electronic properties, lipophilicity, and steric profile. The primary amino and alcohol groups are prime candidates for functionalization.

The amino group can be readily derivatized through standard reactions such as N-alkylation, N-acylation, and sulfonylation to introduce a variety of substituents. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides, which can alter the electronic nature of the aminophenyl ring and introduce new hydrogen bonding capabilities. google.com

The benzyl (B1604629) alcohol moiety can be transformed into ethers or esters. Esterification, reacting the alcohol with carboxylic acids or their derivatives (e.g., acid chlorides), is a common strategy to introduce diverse functional groups. google.comwikipedia.org These ester derivatives can serve as prodrugs in pharmaceutical applications or be used to fine-tune the molecule's physical properties. researchgate.net

Below is a table outlining potential derivatization reactions at the amino and alcohol functionalities.

| Functional Group | Reaction Type | Reagent Example | Product Class |

| Amino (-NH₂) | Acylation | Acetic Anhydride | N-Arylacetamide |

| Amino (-NH₂) | Alkylation | Methyl Iodide | N-Methylaniline |

| Amino (-NH₂) | Sulfonylation | Tosyl Chloride | N-Arylsulfonamide |

| Alcohol (-CH₂OH) | Esterification | Benzoyl Chloride | Benzyl Ester |

| Alcohol (-CH₂OH) | Etherification | Methyl Iodide / Base | Benzyl Ether |

Functionalization of the Aromatic Rings

Modification of the two phenyl rings offers a powerful method to create structural diversity. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental method for introducing new substituents onto the aromatic rings. masterorganicchemistry.comcsbsju.edu The outcome of these reactions on this compound is dictated by the electronic nature of the groups on each ring.

Ring A (Aminophenyl Ring): The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. youtube.com Since the para position is occupied by the second phenyl ring, electrophilic attack will be strongly directed to the positions ortho to the amino group (positions 3 and 5).

Ring B (Benzyl alcohol Ring): The benzyl group is a weak activating group and an ortho, para-director. Therefore, electrophiles will be directed to the positions ortho and para to the point of attachment of the aminophenyl moiety.

Due to the significantly stronger activating effect of the amino group, electrophilic substitution is expected to occur preferentially on the aminophenyl ring unless the reaction conditions are carefully controlled or the amino group is protected (e.g., as an amide) to moderate its activating influence.

| Reaction Type | Typical Reagent | Expected Major Product Position(s) |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro and/or 5-nitro derivative |

| Halogenation | Br₂ / FeBr₃ | 3-bromo and/or 5-bromo derivative |

| Sulfonation | Fuming H₂SO₄ | 3-sulfonic acid and/or 5-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-acyl and/or 5-acyl derivative (requires N-protection) |

Directed ortho-metalation (DoM) provides a powerful and highly regioselective alternative to classical EAS for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.ca The resulting aryllithium species can then be trapped with a wide range of electrophiles.

For this compound, both the amino and hydroxyl groups (or their protected forms) can serve as DMGs.

Amine as DMG: The primary amino group can direct lithiation to the 3-position of the aminophenyl ring. However, the acidic N-H protons will be deprotonated first, requiring at least two equivalents of the organolithium base. A more common approach is to use a protected amine, such as a pivaloyl or carbamate (B1207046) group, which are excellent DMGs.

Hydroxyl as DMG: The hydroxyl group of the benzyl alcohol must be protected to prevent it from quenching the organolithium reagent. Converting the alcohol to an O-carbamate (e.g., -OC(O)NEt₂) creates one of the most powerful DMGs known in organic synthesis. nih.gov This would direct lithiation exclusively to the ortho position on the second ring, allowing for precise functionalization at that site.

This methodology allows for the introduction of substituents in a manner that is often complementary or impossible to achieve via standard electrophilic substitution reactions.

Preparation of Heterocyclic Systems Incorporating the this compound Framework

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of complex heterocyclic structures, particularly those containing fused rings.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, can be effectively applied to this molecule. The ortho-amino benzyl alcohol moiety is a well-established synthon for building quinoline (B57606) and quinazoline (B50416) ring systems, which are prevalent in medicinal chemistry. researchgate.net

For example, in a Friedländer-type annulation, the 2-aminophenyl portion of the molecule can react with a β-dicarbonyl compound or an α,β-unsaturated ketone. The reaction typically proceeds via an initial condensation followed by a cyclization and dehydration cascade to furnish a substituted quinoline ring fused to the benzyl alcohol-containing ring. Transition metal-catalyzed reactions, for instance using iridium or chromium, can facilitate the annulation of 2-aminoaryl alcohols with various coupling partners like ketones or other alcohols to form quinoline derivatives. researchgate.net

| Heterocyclic System | Reaction Type | Reactant Partner Example |

| Quinolines | Friedländer Annulation | Ethyl acetoacetate |

| Quinolines | Combes Quinoline Synthesis | 1,3-Diketone |

| Quinazolines | Condensation/Oxidation | Aldehyde |

The 2-aminobiphenyl (B1664054) unit is a core structural motif in several classes of natural products, particularly certain alkaloids. While direct use of this compound in a published total synthesis of a natural product is not prominent, its framework is highly relevant. For instance, carbazole (B46965) alkaloids, which feature a dibenzofuran (B1670420) or related core, often originate from biosynthetic pathways involving the oxidative cyclization of substituted diphenylamines.

The structure of this compound serves as a logical starting point for the synthesis of phenanthridine (B189435) or acridine-type alkaloids after suitable modifications. The amino and benzyl alcohol groups provide handles for constructing the additional rings required for these complex polycyclic systems. Annulation strategies, as described above, can be employed to build the foundational heterocyclic core, which can then be further elaborated to achieve the final natural product target.

Polymerization and Material Science Precursors Derived from this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive benzylic hydroxyl group, makes it a promising candidate as a monomer for various polymerization reactions and as a precursor for advanced materials. The strategic placement of these functional groups on the biphenyl (B1667301) backbone allows for the synthesis of a diverse range of polymeric structures with potentially valuable properties for material science applications.

The amino moiety of this compound can readily participate in polycondensation reactions. For instance, reaction with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, would be expected to yield polyamides. Similarly, reaction with diisocyanates could lead to the formation of polyureas. These polymers would incorporate the rigid biphenyl structure into the polymer backbone, which can contribute to enhanced thermal stability and mechanical strength.

Concurrently, the benzylic alcohol group offers another route for polymerization. It can undergo esterification with dicarboxylic acids to form polyesters. Furthermore, the benzyl alcohol functionality can be prone to acid-catalyzed self-condensation, a reaction observed in simpler molecules like benzyl alcohol, which polymerizes to form poly(phenylenemethylene). kpi.ua This type of reaction with this compound could lead to complex, cross-linked, or branched polymer architectures.

The presence of both an amino and a hydroxyl group opens up the possibility of creating highly versatile and potentially reactive polymers. For example, one functional group could be used for polymerization while the other remains as a pendant group for subsequent modification or cross-linking. This could be particularly useful in the development of functional coatings, resins, or membranes. The derivatization of the alcohol group into esters is a known reaction for related aminobenzyl alcohol compounds. google.com

The resulting polymers from this compound are anticipated to exhibit a combination of properties inherited from the monomer's structure. The rigid biphenyl unit would likely impart high thermal stability and glass transition temperatures, while the specific linkages (amide, ester, urea, etc.) would dictate properties such as solubility, processability, and mechanical behavior.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide | High thermal stability, good mechanical strength |

| Polyurea | Diisocyanate | Urea | Good hydrogen bonding, potential for elastomeric properties |

| Polyester | Dicarboxylic Acid / Diacyl Chloride | Ester | Good thermal and mechanical properties |

| Poly(phenylenemethylene) | Self-condensation (acid-catalyzed) | Methylene (B1212753) bridge | Branched or cross-linked structures, thermal stability |

| Polyurethane | Diisocyanate | Urethane | Versatile properties from rigid to flexible |

Spectroscopic Characterization Methodologies for 4 2 Aminophenyl Benzyl Alcohol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 4-(2-Aminophenyl)benzyl alcohol, the spectrum would show distinct signals for the aromatic protons on both rings, the methylene (B1212753) (-CH₂-) protons, the hydroxyl (-OH) proton, and the amine (-NH₂) protons.

The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the aminophenyl ring are influenced by the electron-donating amino group, while the protons on the benzyl (B1604629) alcohol ring are influenced by the hydroxymethyl group and the substituted phenyl group. The signals for the amine (-NH₂) and hydroxyl (-OH) protons are typically broad and their chemical shifts can vary depending on the solvent and concentration. The benzylic methylene (-CH₂-) protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This interactive table provides predicted chemical shift ranges for the distinct proton environments in the molecule. Data is estimated based on known values for related structures like 2-aminobenzyl alcohol and 4-aminobenzyl alcohol. rsc.org

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (on aminophenyl ring) | 6.5 - 7.2 | Multiplet (m) | 4H |

| Aromatic H (on benzyl ring) | 7.1 - 7.4 | Multiplet (m) | 4H |

| -CH₂- (benzylic) | ~4.4 - 4.7 | Singlet (s) or Doublet (d) | 2H |

| -OH (hydroxyl) | Variable (broad) | Singlet (s, br) | 1H |

| -NH₂ (amine) | Variable (broad) | Singlet (s, br) | 2H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the 12 aromatic carbons and the single benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the substituents; for instance, the carbon atom directly attached to the amino group would be shifted upfield compared to unsubstituted benzene, while the carbon attached to the hydroxymethyl group would also show a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This interactive table outlines the predicted chemical shifts for the carbon skeleton. These predictions are based on established data for substituted benzenes and benzyl alcohol derivatives. rsc.orgrsc.org

| Carbon Type | Predicted Chemical Shift (ppm) |

| Benzylic -CH₂OH | ~62 - 65 |

| Aromatic C-NH₂ | ~146 - 148 |

| Aromatic C-CH₂OH | ~140 - 142 |

| Aromatic C (unsubstituted & substituted) | ~115 - 135 |

| Aromatic C (ipso, connecting rings) | ~128 - 140 |

Two-dimensional (2D) NMR experiments are crucial for establishing the final connectivity of complex molecules.

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would reveal which aromatic protons are adjacent on each ring and could show a correlation between the -CH₂- and -OH protons, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is invaluable for definitively assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, the proton signal around 4.5 ppm would correlate with the carbon signal around 64 ppm, confirming the -CH₂- group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). youtube.com This is arguably the most critical 2D NMR experiment for this molecule, as it would establish the connection between the two phenyl rings and the benzyl group. Key correlations would include the protons on one ring showing a cross-peak to the ipso-carbon of the other ring, and the benzylic -CH₂- protons showing correlations to the carbons of the ring they are attached to. youtube.com

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY can help determine the preferred conformation of the molecule by showing correlations between protons on the two different rings, which would indicate their spatial proximity. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The presence of the hydroxyl (-OH) group from the alcohol and the amine (-NH₂) group would be indicated by broad and sharp peaks, respectively, in the 3200-3500 cm⁻¹ region. The aromatic nature of the molecule is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O and C-N stretching vibrations would appear in the fingerprint region (1000-1300 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound This interactive table lists the expected IR absorption bands for the primary functional groups. The frequency ranges are based on data from 2-aminobenzyl alcohol and 4-aminobenzyl alcohol. chemicalbook.comnist.govresearchgate.net

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200 - 3400 | Broad, Strong |

| N-H (primary amine) | Stretching | 3300 - 3500 | Two sharp peaks, Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (primary alcohol) | Stretching | 1000 - 1085 | Strong |

| C-N (aromatic) | Stretching | 1250 - 1360 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry, the exact mass of the molecular ion (M⁺) can be determined, allowing for the calculation of the molecular formula (C₁₃H₁₃NO).

The fragmentation pattern observed in the mass spectrum gives valuable structural clues. For this compound, the molecular ion peak would be observed at m/z = 199. Common fragmentation pathways for benzyl alcohols include the loss of a water molecule ([M-H₂O]⁺, m/z = 181) and cleavage of the C-C bond adjacent to the phenyl ring. stackexchange.com Other likely fragments would result from the loss of the amino group or cleavage at the biaryl bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table shows the predicted mass-to-charge ratios (m/z) for the molecular ion and its most probable fragments. stackexchange.comnist.gov

| Fragment | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 199 |

| [M-H₂O]⁺ | Loss of water | 181 |

| [M-NH₂]⁺ | Loss of amino radical | 183 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical | 168 |

| [C₇H₇O]⁺ | Benzyl alcohol cation fragment | 107 |

| [C₆H₆N]⁺ | Aminophenyl cation fragment | 92 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores. The two phenyl rings in this compound act as chromophores. The presence of auxochromes—the -OH and -NH₂ groups—with their non-bonding electrons, along with the extended conjugation between the two rings, influences the absorption maxima.

The spectrum is expected to show intense π → π* transitions characteristic of the aromatic system. Due to the electron-donating nature of the substituents and the biphenyl (B1667301) system, these absorptions will be shifted to longer wavelengths (a bathochromic or red shift) compared to benzene. Weaker n → π* transitions, arising from the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. Studies on related compounds like 4-aminobenzyl alcohol show characteristic bands related to the amino function. researchgate.net

Table 5: Predicted UV-Visible Absorption Maxima (λ_max) for this compound This interactive table presents the expected absorption bands based on the electronic transitions within the molecule's conjugated system. researchgate.netniscpr.res.in

| Transition Type | Chromophore/System | Predicted λ_max (nm) |

| π → π | Biphenyl aromatic system | ~260 - 290 |

| n → π | N and O non-bonding electrons | >300 (low intensity) |

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure of a related compound, 4-benzyl-1H-pyrazole, has been shown to crystallize in a non-centrosymmetric space group, indicating a chiral crystal structure despite the molecule's facile interconversion of conformers in solution. researchgate.netnih.gov This highlights the subtle interplay of intermolecular forces in dictating the final solid-state assembly.

In a study of 2-(4-hexyloxyphenyl)-1H-benzimidazole and its N-phenyl and N-benzyl derivatives, the N-substituent was found to slightly affect the inter-planar angle between the phenyl ring and the benzimidazole (B57391) system. google.com The unsubstituted benzimidazole forms intermolecular N-H···N bonds, a feature that could be relevant to the packing of this compound. google.com

The table below summarizes the crystallographic data for a polymorph of the related compound, 4-aminobenzyl alcohol, which serves as a useful reference. researchgate.netst-andrews.ac.uk

| Parameter | 4-aminobenzyl alcohol |

| Empirical Formula | C₇H₉NO |

| Formula Weight | 123.15 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.95051(15) |

| b (Å) | 5.8248(1) |

| c (Å) | 12.1645(2) |

| Volume (ų) | 634.19(2) |

| Z | 4 |

Data sourced from a study on a polymorph of 4-aminobenzyl alcohol. researchgate.netst-andrews.ac.uk

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the characterization of chiral molecules. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral substance, providing information about its absolute configuration and enantiomeric purity.

Given that this compound possesses a stereocenter at the benzylic carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Therefore, chiroptical methods would be essential for its stereochemical analysis.

While specific CD or ORD data for this compound are not available in the reviewed scientific literature, studies on related chiral benzyl alcohol derivatives demonstrate the utility of these techniques. The enantiomeric resolution of a series of chiral benzyl alcohols has been successfully achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. orgsyn.orgrsc.org This separation is a prerequisite for subsequent chiroptical analysis of the individual enantiomers.

Furthermore, research on ortho-halogenated benzyl alcohols has revealed the existence of stable chiral conformations, which can be distinguished by their vibrational circular dichroism (VCD) spectra. rsc.org These studies underscore the sensitivity of chiroptical techniques to subtle conformational differences in benzyl alcohol derivatives. The development of stereodivergent synthesis methods for benzylic alcohol derivatives further highlights the importance of chiroptical analysis in confirming the stereochemical outcome of asymmetric reactions. researchgate.net

In the absence of experimental data for the title compound, theoretical calculations of the CD and ORD spectra could provide valuable predictions of its chiroptical properties. Such calculations, when benchmarked against experimental data for structurally similar compounds, can be a powerful tool in assigning the absolute configuration of chiral molecules.

Computational and Theoretical Studies on 4 2 Aminophenyl Benzyl Alcohol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its many-electron wave function. This approach offers a good balance between accuracy and computational cost.

For 4-(2-Aminophenyl)benzyl alcohol, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVDZ) would be tested to find a level of theory that accurately reproduces experimental data, if available. Once the optimized geometry is found, further calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. This data is crucial for predicting the molecule's reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds in this compound—specifically the C-C bond connecting the two phenyl rings and the C-C and C-O bonds associated with the benzyl (B1604629) alcohol moiety—allows for multiple spatial arrangements, or conformations.

A computational conformational analysis would systematically explore the potential energy surface (PES) of the molecule. This is achieved by rotating the dihedral angles of the key bonds in a stepwise manner and calculating the energy at each step. The results would be plotted to visualize the PES, identifying low-energy conformers (stable structures) and the energy barriers that separate them. This analysis is critical for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. This involves identifying all reactants, products, intermediates, and transition states.

Transition State Identification and Energy Barriers

For a proposed reaction involving this compound, computational methods would be used to locate the transition state (TS) structure—the highest energy point along the reaction coordinate. TS identification involves sophisticated algorithms that search for a first-order saddle point on the potential energy surface. Once the TS is located and confirmed (typically by frequency analysis, which should yield exactly one imaginary frequency), its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Solvent Effects on Reaction Pathways

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and rates. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation along with the solute, this compound. While more computationally intensive, this approach can account for specific solute-solvent interactions, such as hydrogen bonding, providing a more detailed and accurate picture of the reaction in solution.

Spectroscopic Property Prediction from Theoretical Models (e.g., NMR chemical shifts, IR frequencies)

The prediction of spectroscopic properties for a molecule like this compound is a cornerstone of modern computational chemistry. These theoretical models allow for the elucidation of spectral features before or in conjunction with experimental synthesis and analysis.

Theoretical Framework:

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govrsc.org For predicting NMR and IR spectra, a common approach involves geometry optimization of the molecule's ground state, followed by frequency and magnetic shielding tensor calculations. A popular and effective functional for such tasks is B3LYP, often paired with a basis set such as 6-311+G(d,p) to provide a good balance of accuracy and computational cost. nih.gov

NMR Chemical Shift Prediction:

The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors within the DFT framework. nih.govrsc.org The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound would provide valuable insights into its electronic environment. For instance, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating amino group and the electron-withdrawing benzyl alcohol moiety. The protons of the -NH₂ and -OH groups would be expected to show characteristic shifts, though these can be broad and are sensitive to solvent and concentration.

Illustrative Predicted ¹H and ¹³C NMR Data:

While specific calculated values for this compound are not published, a hypothetical table of predicted chemical shifts based on known effects of the functional groups is presented below. Actual DFT calculations would be required to obtain precise values.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 145 |

| CH₂ (benzyl) | ~4.6 | ~65 |

| NH₂ | Variable (broad) | - |

| OH | Variable (broad) | - |

IR Frequencies Prediction:

Theoretical IR spectroscopy is performed by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies often systematically overestimate experimental values, and thus, a scaling factor is typically applied to improve agreement with experimental data. nih.gov

The predicted IR spectrum for this compound would show characteristic absorption bands for its functional groups. Key vibrational modes would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹.

N-H stretch: Two sharp bands for the symmetric and asymmetric stretching of the primary amine, usually in the 3300-3500 cm⁻¹ region.

C-H stretch (aromatic): Bands typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands for the -CH₂- group appearing just below 3000 cm⁻¹.

C=C stretch (aromatic): A series of bands in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

N-H bend: A band around 1590-1650 cm⁻¹.

Illustrative Predicted IR Absorption Frequencies:

The following table illustrates the expected prominent IR absorption frequencies for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1260 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide detailed insight into its conformational dynamics, flexibility, and intermolecular interactions.

Simulation Protocol:

To perform an MD simulation, a force field (a set of parameters to calculate the potential energy of a system of atoms) is required. Common force fields for organic molecules include OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement). The simulation would typically be set up by placing the molecule in a solvent box (e.g., water) to mimic solution conditions. The system is then subjected to energy minimization, followed by a period of equilibration at a specific temperature and pressure (e.g., 300 K and 1 bar). Finally, a production run is performed for a duration sufficient to sample the relevant molecular motions, often on the nanosecond to microsecond timescale.

Insights from MD Simulations:

Analysis of the MD trajectory for this compound would reveal several key aspects of its dynamic behavior:

Conformational Flexibility: The simulation would show the rotation around the C-C single bond connecting the two phenyl rings, revealing the preferred dihedral angles and the energy barriers between different conformations. The flexibility of the hydroxymethyl and amino groups would also be characterized.

Intramolecular Hydrogen Bonding: A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the ortho-amino group and the hydroxyl group of the benzyl alcohol moiety, or between the amino group and the pi-system of the adjacent ring. The stability and lifetime of such bonds could be quantified.

Solvation and Intermolecular Interactions: The simulation would detail how solvent molecules (e.g., water) arrange around the solute, forming hydrogen bonds with the amino and hydroxyl groups. This provides a microscopic picture of solvation. If multiple solute molecules are simulated, the potential for self-aggregation through intermolecular hydrogen bonding or pi-stacking could be assessed.

Advanced Applications in Organic Synthesis and Chemical Biology

4-(2-Aminophenyl)benzyl alcohol as a Versatile Chemical Building Block

The reactivity of the amino and hydroxyl groups in this compound allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis of Complex Ligands for Catalysis

The aminophenyl and benzyl (B1604629) alcohol motifs are foundational components in the design of ligands for transition metal catalysis. The amino group can be readily transformed into a variety of coordinating moieties, such as imines, amides, or phosphines, while the hydroxyl group can be derivatized or serve as a coordinating site itself. This dual functionality allows for the creation of bidentate or tridentate ligands capable of stabilizing metal centers and influencing the stereochemical outcome of catalytic reactions.

For instance, related aminobenzyl alcohols have been utilized in the synthesis of ligands for various catalytic processes. A recent review highlights the use of 2-aminobenzyl alcohols in the construction of N-heterocycles like quinolines and quinazolines, which are important scaffolds in medicinal chemistry and can act as ligands for catalytic applications. researchgate.net The synthesis of such heterocyclic systems often involves the initial oxidation of the benzyl alcohol to an aldehyde, followed by condensation with the amino group and subsequent cyclization.

A new class of half-sandwich (η6-p-cymene) ruthenium(II) complexes supported by 2-aminofluorene (B1664046) derivatives has been synthesized and shown to be effective catalysts for the dehydrogenative coupling of benzyl alcohol with various amines. dntb.gov.ua This suggests that ligands derived from this compound could exhibit similar catalytic activity.

Table 1: Examples of Ligand Synthesis from Aminobenzyl Alcohol Analogs

| Starting Material | Reagents and Conditions | Product Type | Potential Application | Reference |

| 2-Aminobenzyl alcohol | Ketones, Ruthenium catalyst, KOH, Dioxane, 80°C | Quinolines | Catalysis, Medicinal Chemistry | sigmaaldrich.comsigmaaldrich.com |

| 2-Aminobenzyl alcohol | 2-(Phenylethynyl)benzonitrile, BF3·Et2O | Quinoline (B57606) derivatives | Materials Science, Medicinal Chemistry | researchgate.net |

| 2-Aminobenzyl alcohol | Benzylamines, Iodine catalyst | N-fused heterocycles | Organic Synthesis | researchgate.net |

Precursors for Advanced Organic Materials

The structural features of this compound also make it a promising candidate as a monomer or building block for the synthesis of advanced organic materials. The presence of both an aromatic core and reactive functional groups allows for its incorporation into polymers, dendrimers, and other macromolecular structures. For example, the amino group can participate in polymerization reactions to form polyamides or polyimines, while the hydroxyl group can be used to form polyesters or polyethers. The biphenyl-like core of this compound could impart desirable properties such as thermal stability and fluorescence to the resulting materials.

While specific research on the use of this compound in materials science is limited, the applications of related compounds are illustrative. For instance, 4-aminobenzyl alcohol is used in the formulation of specialty polymers and resins to enhance properties like adhesion and thermal stability. chemimpex.com

Use in Methodology Development

The unique reactivity of this compound and its analogs can be exploited in the development of novel synthetic methods and reagents.

Exploration of Novel Reaction Pathways

The proximate amino and hydroxyl groups in molecules like this compound can facilitate intramolecular reactions, leading to the discovery of new synthetic transformations. For example, the oxidative cyclization of related compounds provides a route to valuable heterocyclic structures.

A study on the chemoselective oxidation of benzyl, amino, and propargyl alcohols demonstrated that under specific copper(I)-catalyzed conditions, 2-aminobenzyl alcohol could be selectively oxidized to 2-aminobenzaldehyde (B1207257). nih.gov This selective oxidation is a key step in many synthetic routes and highlights the potential for developing new methodologies using aminobenzyl alcohols.

Furthermore, an improved synthetic approach towards 2-(3-oxoindolin-2-ylidene)acetonitriles was developed involving the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles accompanied by oxidation with DMSO. nih.gov This demonstrates the utility of the 2-aminophenyl moiety in facilitating complex cyclization reactions.

Table 2: Novel Reaction Pathways Involving Aminobenzyl Alcohol Analogs

| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference |

| 2-Aminobenzyl alcohol | CuBr, AIBN, O2, DMAP, CH3CN, rt | 2-Aminobenzaldehyde | Chemoselective oxidation | nih.gov |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitriles | Base-assisted oxidative cyclization | nih.gov |

Development of New Synthetic Reagents

The bifunctional nature of this compound allows for its conversion into novel reagents for organic synthesis. For example, upon protection of one of the functional groups, the other can be modified to create a reagent with specific reactivity. The development of such reagents can enable new bond formations and functional group transformations.

Contributions to Chemical Biology Research (excluding clinical data)

The structural motifs present in this compound are found in many biologically active molecules. As such, this compound and its derivatives are valuable tools in chemical biology for probing biological processes and for the development of new therapeutic leads.

The use of 4-aminobenzyl alcohol as a linker in the synthesis of cathepsin B cleavable dipeptides for drug delivery applications demonstrates the potential of aminobenzyl alcohols in bioconjugation chemistry. sigmaaldrich.com Similarly, this compound could be employed as a linker to attach drugs or imaging agents to targeting moieties, such as antibodies or peptides.

A patent for derivatives of 4-aminobenzyl alcohol describes their schistosomacidal properties, indicating the potential for this class of compounds in antiparasitic drug discovery. google.com While this does not directly involve this compound, it underscores the therapeutic potential of the aminobenzyl alcohol scaffold.

Scaffold for Investigating Molecular Interactions

The rigid, well-defined geometry of the biphenyl (B1667301) core in this compound, combined with the reactive handles of the amino and alcohol functionalities, makes it an exemplary scaffold for the systematic investigation of molecular interactions. In medicinal chemistry and materials science, the ability to construct a library of derivatives from a common core is paramount for structure-activity relationship (SAR) studies.

The presence of the 2-aminophenyl group allows for a variety of synthetic transformations. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to generate a diverse array of heterocyclic compounds. These heterocycles are known to be privileged structures in drug discovery, often serving as the core of pharmacologically active molecules. The resulting derivatives can be screened for their ability to bind to specific biological targets, such as enzymes or receptors. The systematic modification of the scaffold allows researchers to probe the spatial and electronic requirements of the binding pocket, providing valuable insights into the nature of the molecular interactions at play.

Furthermore, the benzyl alcohol moiety can be oxidized to an aldehyde for use in reactions like the Wittig or reductive amination, or the hydroxyl group can be esterified or etherified. This dual reactivity enables the construction of complex molecules with precise control over their three-dimensional shape and functionality. This level of control is crucial for designing molecules that can selectively interact with biological macromolecules.

Probes for Biochemical Pathways

In the realm of chemical biology, small molecules that can be used to study and manipulate biological processes are invaluable tools. The structural attributes of this compound make it a suitable candidate for the development of biochemical probes.

The amino group of the molecule can be readily derivatized with reporter groups, such as fluorophores or affinity tags. This allows for the creation of probes that can be used to visualize and track biochemical pathways within living cells. For example, a fluorescently labeled derivative of this compound could be used to study the localization and dynamics of a specific protein or to monitor changes in the cellular environment.

Moreover, the biphenyl structure can be tailored to mimic the substrates of certain enzymes. By incorporating this scaffold into potential enzyme inhibitors or activity-based probes, researchers can investigate the mechanisms of enzyme catalysis and regulation. The ability to isotopically label the benzyl alcohol component, for instance with deuterium (B1214612) or carbon-13, can provide mechanistic insights through kinetic isotope effect studies. Such probes are instrumental in understanding the intricate workings of biochemical pathways and can aid in the identification of new therapeutic targets. While direct research on this compound as a biochemical probe is not extensively documented, the principles of probe design and the known reactivity of its functional groups strongly suggest its potential in this area.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The quest for more efficient and environmentally friendly methods to synthesize 4-(2-Aminophenyl)benzyl alcohol is a significant area of research. Traditional synthetic pathways are being re-evaluated to reduce waste, improve yields, and utilize greener reagents and conditions.

One promising approach involves the use of novel catalytic systems. For instance, a method for preparing 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol utilizes a hydrazine (B178648) hydrate-raney nickel system, which offers advantages such as the use of an inexpensive catalyst, mild reaction conditions, and convenient post-treatment. google.com Another strategy employs a ruthenium complex with potassium methoxide (B1231860) and hydrogen in tetrahydrofuran (B95107) to hydrogenate ester compounds into alcohol compounds, demonstrating high yields. chemicalbook.com

Furthermore, research into the electrochemical reduction of anthranilic acid presents a viable alternative for producing aminobenzyl alcohols. This method, a modification of a previously described technique, has been used to prepare o-aminobenzyl alcohol and other substituted benzyl (B1604629) alcohols. orgsyn.org The development of these and other innovative synthetic methods is crucial for making the production of this compound more scalable and sustainable.

Exploration of Novel Reactivity Patterns for the Compound

Understanding the full range of chemical transformations that this compound can undergo is key to unlocking its potential. Researchers are actively investigating its reactivity with various reagents and under different conditions to discover new and useful chemical reactions.

The oxidation of benzyl alcohols is a particularly active area of study. For example, the organocatalyzed oxidation of benzyl alcohols using a tetrazole-amino-saccharin catalyst has been shown to efficiently convert a variety of benzyl alcohols to aldehydes under mild, solvent-free, and microwave-assisted conditions. researchgate.net Another study highlights the efficacy of Pd-based bimetallic catalysts for the oxidative upgrading of benzyl alcohol through the in-situ synthesis of hydrogen peroxide and related reactive oxygen species. cardiff.ac.uk The development of heterogeneous catalysts, such as pyrazinium chlorochromate-functionalized carbonitride, also shows promise for the in-situ synthesis of heterocyclic derivatives from benzyl alcohols. nih.gov

These investigations into novel reactivity patterns not only expand the synthetic chemist's toolbox but also pave the way for the creation of new molecules with unique properties and applications.

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis are increasingly being applied to the production and derivatization of fine chemicals, including this compound. These technologies offer significant advantages in terms of efficiency, safety, and scalability.

Continuous flow systems are being explored for oxidation reactions of alcohols. For instance, a triphasic (solid–organic–aqueous) continuous-flow reaction system using TEMPO immobilized on a polymer has been developed for the chemoselective oxidation of primary and secondary alcohols. researchgate.net The use of polymer monoliths immobilized with 4-amino-TEMPO in a continuous flow setup has also demonstrated efficient oxidation of various aromatic and aliphatic alcohols. researchgate.net

Furthermore, computational fluid dynamics (CFD) modeling is being used to design and optimize continuous-flow photoelectrochemical reactors for the oxidation of benzyl alcohol. nih.govnih.gov These simulations help in understanding the effects of operating parameters on the reaction and in designing more efficient reactors. The integration of this compound into these advanced manufacturing platforms is expected to accelerate its use in various applications.

Theoretical Insights Driving Experimental Discoveries

Computational chemistry and theoretical modeling are playing an increasingly important role in guiding experimental research on this compound. Density Functional Theory (DFT) calculations, for example, are being used to elucidate reaction mechanisms and predict the reactivity of the compound.

In the context of benzyl alcohol oxidation, DFT calculations have been employed to understand the rate-limiting steps and the role of the catalyst. researchgate.net For instance, in the oxidation of benzyl alcohol with an organocatalyst, DFT calculations revealed that the crucial step is the cleavage of the O-O bond in the oxidant and the subsequent hydrogen abstraction from the alcohol. researchgate.net Similarly, computational fluid dynamics models have been developed to simulate the photoelectrochemical oxidation of benzyl alcohol, providing insights into the effects of reactor design and operating conditions on product formation. nih.govnih.govnih.gov These theoretical studies provide a deeper understanding of the chemical processes involved and can guide the design of more efficient catalysts and reaction conditions.

Expanding the Scope of Derived Chemical Entities

The chemical structure of this compound, with its amino and alcohol functional groups, makes it a versatile building block for the synthesis of a wide range of derivatives. Researchers are actively exploring the synthesis of new compounds derived from this scaffold with the aim of discovering novel properties and applications.

Derivatives of benzyl alcohol are being investigated for their potential pharmacological properties. ontosight.aiontosight.ai For instance, various 4-aminobenzyl alcohol derivatives have been synthesized and evaluated for their schistosomacidal properties. google.com The compound can also be used as a starting material for the synthesis of cross-azo compounds, cathepsin B cleavable dipeptide linkers, and hydrogelators for drug delivery applications. sigmaaldrich.com The synthesis of molecular hybrids incorporating benzylpiperidine and oxadiazole moieties has also been explored for potential applications in combating Alzheimer's disease. acs.org

The continued exploration of the chemical space accessible from this compound is expected to yield a diverse array of new molecules with valuable applications in medicine, materials science, and other fields.

Q & A

Q. What are the common synthetic routes for 4-(2-Aminophenyl)benzyl alcohol, and how are reaction conditions optimized?

- Methodological Answer : A widely used method involves the reduction of 4-(2-Aminophenyl)benzaldehyde using sodium borohydride (NaBH₄) in ethanol at room temperature. This approach yields high purity with minimal byproducts . For optimization, statistical experimental designs (e.g., 2³ Yates pattern) can systematically evaluate variables such as temperature, molar ratios, and catalyst concentration. For example, a 91.6% yield was achieved at 130°C with a 4:1 molar ratio of precursor to benzyl alcohol and 5% perchloric acid catalyst .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Proton NMR (¹H-NMR) identifies aromatic protons and hydroxyl groups, while ¹³C-NMR confirms the carbon backbone. Mass spectrometry (MS) provides molecular weight validation. For derivatives, Fourier-transform infrared spectroscopy (FTIR) can verify functional groups like -NH₂ and -OH .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate in synthesizing pharmaceuticals, such as antihyperglycemic agents and kinase inhibitors. Its amino and hydroxyl groups enable functionalization via nucleophilic substitution or condensation reactions. For example, it can be converted to 4-(2-Aminophenyl)benzyl chloride for coupling with heterocycles .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound?

- Methodological Answer : Byproduct formation (e.g., over-reduction or oxidation products) depends on reaction conditions. Using mild reducing agents like NaBH₄ instead of LiAlH₄ prevents over-reduction. Kinetic studies under inert atmospheres (N₂/Ar) reduce oxidation. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy allows real-time adjustments .

Q. What statistical models are effective for optimizing the yield of this compound derivatives?

- Methodological Answer : Response Surface Methodology (RSM) and factorial designs (e.g., 2³ Yates pattern) are robust for multi-variable optimization. For instance, a three-factor interaction model predicted a 91.6% yield for benzylation reactions, with <0.04% deviation from experimental results. Central Composite Designs (CCD) further refine optimal parameters .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-donating amino group activates the benzene ring toward electrophilic attack, while the hydroxyl group can be derivatized to enhance leaving-group ability. For example, converting the -OH to a tosylate group increases reactivity in SN2 reactions. Density Functional Theory (DFT) calculations can model charge distribution and predict regioselectivity .

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Rigorous purification (e.g., preparative HPLC or crystallization) and enantiomeric resolution (chiral columns or enzymatic methods) are critical. Comparative bioactivity assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) validate consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.